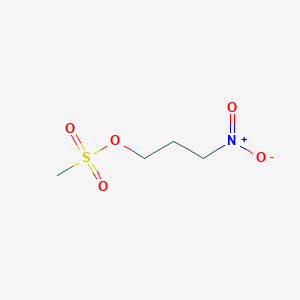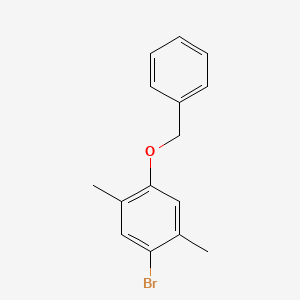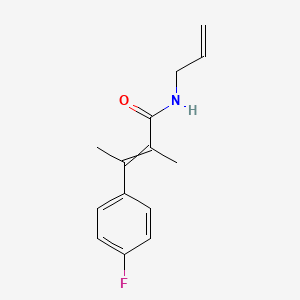
N'-(4-Bromo-2-fluorobenzylidene)-4-methylbenzenesulfonohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-(4-Bromo-2-fluorobenzylidene)-4-methylbenzenesulfonohydrazide is a chemical compound that belongs to the class of sulfonohydrazides It is characterized by the presence of a bromo and fluoro substituent on the benzylidene ring, along with a methyl group on the benzenesulfonohydrazide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-Bromo-2-fluorobenzylidene)-4-methylbenzenesulfonohydrazide typically involves the condensation of 4-bromo-2-fluorobenzaldehyde with 4-methylbenzenesulfonohydrazide. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to promote the formation of the desired product, which is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, solvent, and catalyst, can further improve the scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions
N’-(4-Bromo-2-fluorobenzylidene)-4-methylbenzenesulfonohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonyl derivatives.
Reduction: Reduction reactions can convert the hydrazide moiety to amine derivatives.
Substitution: The bromo and fluoro substituents can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under appropriate conditions, such as in the presence of a base or a catalyst.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzylidene derivatives.
Wissenschaftliche Forschungsanwendungen
N’-(4-Bromo-2-fluorobenzylidene)-4-methylbenzenesulfonohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of N’-(4-Bromo-2-fluorobenzylidene)-4-methylbenzenesulfonohydrazide involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. This interaction can disrupt various cellular pathways, resulting in the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N’-(4-Bromo-2-fluorobenzylidene)-4-methylbenzenesulfonohydrazide: shares similarities with other sulfonohydrazides and benzylidene derivatives, such as:
Uniqueness
The unique combination of bromo and fluoro substituents on the benzylidene ring, along with the sulfonohydrazide moiety, imparts distinct chemical and biological properties to N’-(4-Bromo-2-fluorobenzylidene)-4-methylbenzenesulfonohydrazide. These properties make it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C14H12BrFN2O2S |
|---|---|
Molekulargewicht |
371.23 g/mol |
IUPAC-Name |
N-[(E)-(4-bromo-2-fluorophenyl)methylideneamino]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C14H12BrFN2O2S/c1-10-2-6-13(7-3-10)21(19,20)18-17-9-11-4-5-12(15)8-14(11)16/h2-9,18H,1H3/b17-9+ |
InChI-Schlüssel |
YKZCSVWCPZBKJM-RQZCQDPDSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=C(C=C(C=C2)Br)F |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=C(C=C(C=C2)Br)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl 1,3a,4,6,7,7a-hexahydropyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B14019641.png)
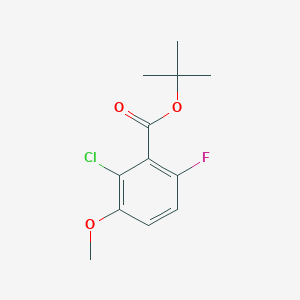




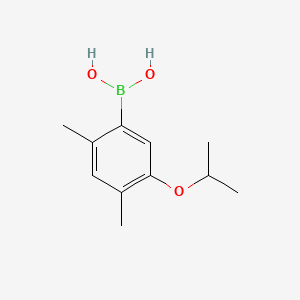
![tert-Butyl (1R,4R,6R)-5-benzyl-6-(hydroxymethyl)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B14019693.png)
![5,7-Dichloro-8-fluoro-2-methylpyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B14019695.png)
![N-{3-[2-(4-Nitrophenoxy)ethoxy]phenyl}ethanimidic acid](/img/structure/B14019700.png)

